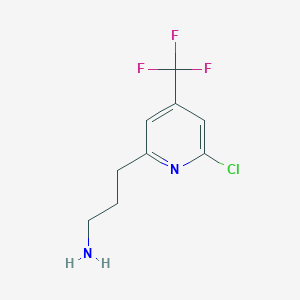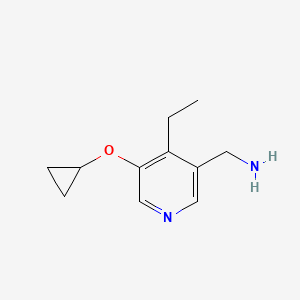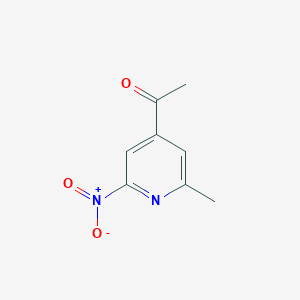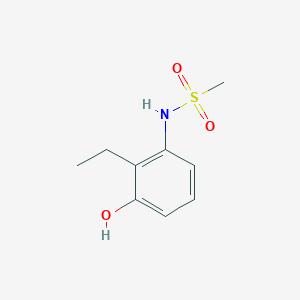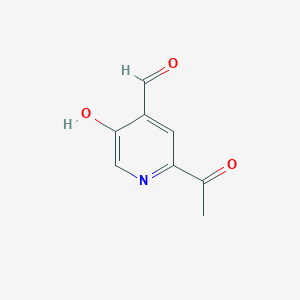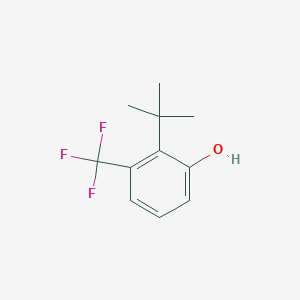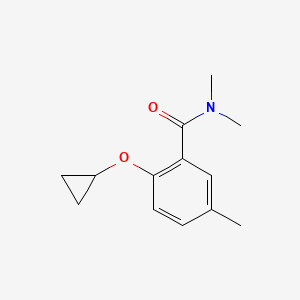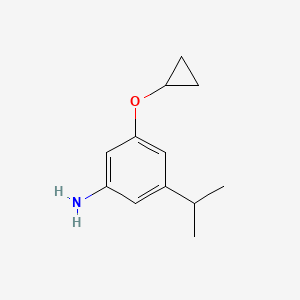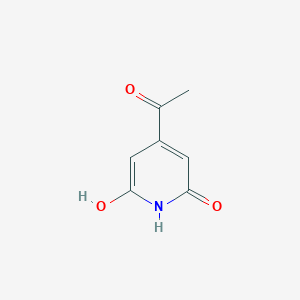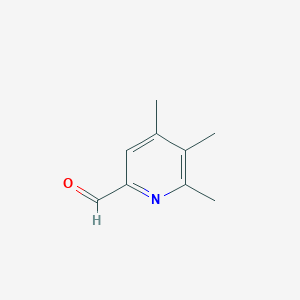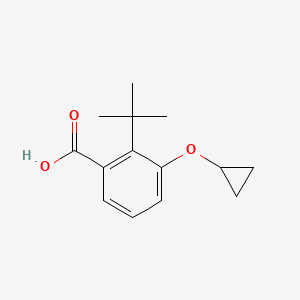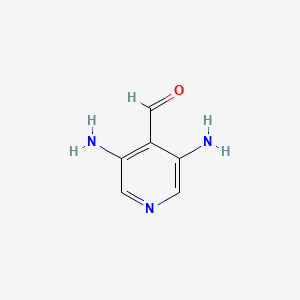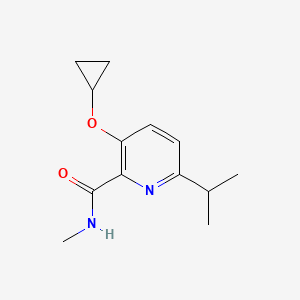
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a strong base.
Industrial Production Methods:
In an industrial setting, the production of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide typically involves the following steps:
-
Formation of the Picolinamide Core:
- The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
-
Oxidation:
- Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
-
Reduction:
- Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
-
Substitution:
- Alkyl halides, nucleophiles, and bases under appropriate solvent conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide: (CAS 1243446-85-6)
Comparison:
- 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has an additional isopropoxy group, which may influence its chemical reactivity and biological activity.
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide has an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties and potency.
Uniqueness:
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-7-11(17-9-4-5-9)12(15-10)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
QHAZAGACIIGFKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


